1,3,4-Trimethylcyclohex-3-enecarboxylic acid
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Overview
Description
1,3,4-Trimethylcyclohex-3-enecarboxylic acid is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Trimethylcyclohex-3-enecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 3,4-dimethylcyclohex-3-ene with carbon dioxide in the presence of a catalyst can yield the desired product. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized catalysts to achieve higher yields and purity. The use of advanced separation techniques, such as distillation and crystallization, ensures the isolation of the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Trimethylcyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups, such as esters or amides
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acid chlorides, amines, and alcohols under acidic or basic conditions
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Esters, amides, and other derivatives
Scientific Research Applications
1,3,4-Trimethylcyclohex-3-enecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of 1,3,4-Trimethylcyclohex-3-enecarboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethylcyclohex-1-ene-4-carboxylic acid
- 2,2,4-Trimethylcyclohex-3-ene-1-carboxylic acid
- 1,2,4-Trimethylcyclohex-3-enecarboxylic acid
Uniqueness
1,3,4-Trimethylcyclohex-3-enecarboxylic acid is unique due to its specific arrangement of methyl groups and the position of the carboxylic acid group.
Properties
IUPAC Name |
1,3,4-trimethylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXPJTVEWOMNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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